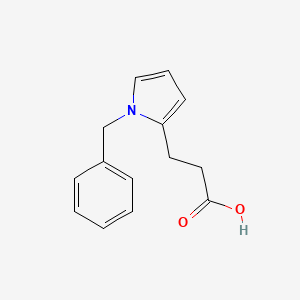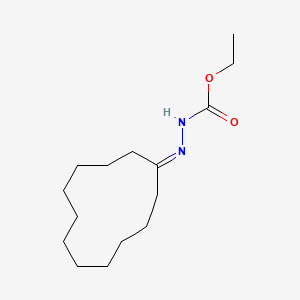
beta-Ionone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Ionone oxime: is a chemical compound derived from beta-ionone, a naturally occurring volatile compound found in various plants. Beta-ionone is a product of the oxidative cleavage of beta-carotene and is known for its aromatic properties. This compound is synthesized by reacting beta-ionone with hydroxylamine, resulting in the formation of an oxime group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Ionone oxime is typically synthesized by reacting beta-ionone with hydroxylamine hydrochloride in an alkaline environment. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of beta-ionone, forming the oxime. The reaction conditions are generally mild, and the process is straightforward .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of beta-ionone as the starting material, which is reacted with hydroxylamine hydrochloride under controlled conditions to ensure high yield and purity. The reaction is carried out in an alkaline medium, and the product is purified through standard techniques such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Ionone oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-Ionone oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Used in the fragrance and flavor industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of beta-Ionone oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, this compound can act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Alpha-Ionone oxime: Similar structure but differs in the position of the double bond.
Beta-Damascenone oxime: Another derivative of beta-ionone with distinct aromatic properties.
Beta-Ionone thiazolylhydrazone: A derivative with enhanced biological activities.
Uniqueness: Beta-Ionone oxime is unique due to its specific aromatic properties and its ability to form stable complexes with metal ions.
Eigenschaften
CAS-Nummer |
39190-05-1 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
N-[4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14-15/h7-8,15H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
NXLBMDQTCMKAMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B12454729.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12454741.png)

![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)


![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)

![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)

![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)
![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
